3-Phenyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime
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Overview
Description
3-Phenyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime typically involves the reaction of 2-aminothiophenol with benzoyl chloride to form 2-phenylbenzothiazole. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions usually involve the use of a suitable solvent such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
3-Phenyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target system.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: A related compound with similar structural features but lacking the thioxime group.
Benzothiazole: The parent compound of the benzothiazole class, which serves as a core structure for many derivatives.
Uniqueness
3-Phenyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is unique due to the presence of both the benzothiazole and thioxime groups, which confer specific chemical and biological properties
Properties
CAS No. |
61322-57-4 |
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Molecular Formula |
C19H14N2S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-phenyl-N-phenylsulfanyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C19H14N2S2/c1-3-9-15(10-4-1)21-17-13-7-8-14-18(17)22-19(21)20-23-16-11-5-2-6-12-16/h1-14H |
InChI Key |
PZOTWWKIXQWTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=NSC4=CC=CC=C4 |
Origin of Product |
United States |
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